1-(Pentan-2-yl)cyclopropane-1-carbaldehyde
CAS No.:
Cat. No.: VC17825178
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O |
|---|---|
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 1-pentan-2-ylcyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H16O/c1-3-4-8(2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | UPPSEBBMMDNUHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)C1(CC1)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde consists of a three-membered cyclopropane ring, one carbon of which is bonded to a pentan-2-yl group (a branched five-carbon alkyl chain) and another to an aldehyde group (-CHO). The cyclopropane ring introduces significant angle strain, with bond angles constrained to approximately 60°, far from the ideal tetrahedral geometry of sp³-hybridized carbons. This strain enhances the compound’s reactivity, particularly in ring-opening reactions.
Synthesis Methods
Industrial-Scale Production
Industrial synthesis of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde typically employs transition metal-catalyzed cyclopropanation. For example, rhodium or copper catalysts facilitate the addition of carbenes to alkenes, forming the cyclopropane ring. A representative reaction involves the interaction of pent-2-ene with a diazo compound bearing an aldehyde group under controlled conditions (50-80°C, inert atmosphere).
Reaction Scheme:
Yields in industrial settings exceed 70% when optimized for temperature and catalyst loading.
Laboratory-Scale Approaches
Small-scale synthesis often utilizes the Kulinkovich reaction, where titanium-mediated cyclopropanation of esters or aldehydes occurs. For instance, reacting pentan-2-ylmagnesium bromide with a titanium(IV) alkoxide and an aldehyde precursor generates the cyclopropane ring. This method offers modularity but requires stringent moisture-free conditions.
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scale |
|---|---|---|---|---|
| Transition Metal | Rh₂(OAc)₄ | 70-85 | 90-95 | Industrial |
| Kulinkovich Reaction | Ti(OiPr)₄ | 50-65 | 85-90 | Laboratory |
Chemical Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group in 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde participates in classic nucleophilic additions and oxidations:
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Nucleophilic Addition: Reaction with Grignard reagents (e.g., MeMgBr) yields secondary alcohols, while ammonia derivatives form imines.
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Oxidation: Controlled oxidation with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid, though over-oxidation may degrade the cyclopropane ring.
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes ring-opening reactions under specific conditions:
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Hydrogenolysis: Catalytic hydrogenation (H₂/Pd) cleaves the ring to form a straight-chain alkane derivative.
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Acid-Catalyzed Rearrangement: In the presence of H₂SO₄, the ring may isomerize to a less strained cyclohexane derivative.
Applications in Organic Synthesis and Pharmaceuticals
Building Block for Complex Molecules
The compound’s aldehyde and cyclopropane groups make it a versatile intermediate. For example:
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Pharmaceutical Intermediates: It serves as a precursor to cyclopropane-containing drugs, which are explored for their metabolic stability and bioavailability.
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Materials Science: Incorporation into polymers enhances thermal stability due to the rigid cyclopropane structure.
Case Study: Antiviral Agent Development
A 2024 patent (WO2014021281A1) describes derivatives of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde as protease inhibitors in antiviral therapies. Substituting the aldehyde with a hydroxamic acid group yielded compounds with IC₅₀ values <100 nM against SARS-CoV-2 .
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